![molecular formula C16H15NO3 B598892 (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol CAS No. 179930-11-1](/img/structure/B598892.png)
(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol
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Overview
Description
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural feature found in various types of benzylisoquinoline alkaloids .
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in the literature . The synthesis strategy often involves Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation are also used .
Molecular Structure Analysis
The molecular structure of benzo[d][1,3]dioxole derivatives is characterized by a benzene ring fused with a 1,3-dioxole ring .
Chemical Reactions Analysis
Benzo[d][1,3]dioxole derivatives can undergo various chemical reactions. For instance, they can be synthesized from salicylic acids and acetylenic esters in a reaction mediated by CuI and NaHCO3 in acetonitrile .
Scientific Research Applications
Crystal Structure and Electronic Properties
- Synthesis and Structural Analysis : The compound has been synthesized and analyzed using various techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography. It forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. Electronic transitions and spectral features were studied using TD-DFT calculations, providing insights into the compound's electronic properties (Cai, Xu, Chai, & Li, 2020).
Anticancer Potential
- Anticancer Activity : Derivatives of the compound have shown significant anticancer activity. For instance, certain thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited potent antitumor effects on various cancer cell lines, surpassing the effectiveness of some standard drugs, and demonstrating non-toxicity toward normal cells. The anticancer mechanisms were explored via different assessments, including EGFR inhibition and apoptosis analysis (Al-Harbi, El-Sharief, & Abbas, 2019).
Detection of Carcinogenic Elements
- Lead Detection : A study involving the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives, related to the compound , demonstrated their application in detecting carcinogenic heavy metals like lead. The study utilized electrochemical methods to develop sensitive and selective sensors for lead, which could be significant for environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzylisoquinoline alkaloids, have been synthesized with a benzo[d][1,3]dioxole structure . These alkaloids are known to interact with various receptors and enzymes in the body, but the specific targets of this compound need further investigation.
Mode of Action
These interactions could involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
These include pathways involved in neurotransmission, cell signaling, and metabolism
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of receptor activity, alteration of enzyme function, and changes in cell signaling
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYOSFEAJTKGM-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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